5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thieno[2,3-d]pyrimidin-4(3H)-one family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides high yields and is efficient for producing various substituted thieno[2,3-d]pyrimidin-4-carboxylic acids, which can then be converted to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of Pd-catalyzed reactions and other scalable synthetic routes are likely employed to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism and leading to its death . This compound’s ability to inhibit key enzymes makes it a valuable candidate for developing new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar core structure and exhibit various biological activities, including antimicrobial and anticancer properties.
Thieno[3,2-d]pyrimidin-4-amines: Known for their ability to inhibit cytochrome bd oxidase, similar to 5-(5-Methyl-2-furyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Uniqueness
This compound stands out due to its specific substitution pattern, which enhances its biological activity and selectivity. Its unique structure allows it to interact with molecular targets more effectively, making it a promising candidate for drug development .
Properties
Molecular Formula |
C11H8N2O2S |
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Molecular Weight |
232.26 g/mol |
IUPAC Name |
5-(5-methylfuran-2-yl)-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8N2O2S/c1-6-2-3-8(15-6)7-4-16-11-9(7)10(14)12-5-13-11/h2-5H,1H3,(H,12,13,14) |
InChI Key |
PMVYUYYRYHAMLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)NC=N3 |
Origin of Product |
United States |
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